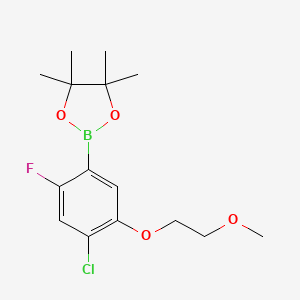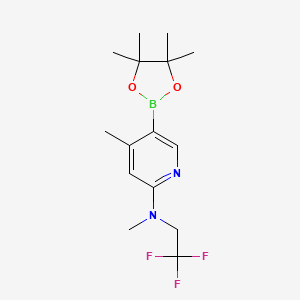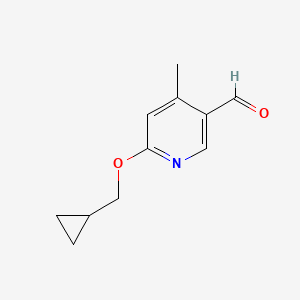
6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for “this compound” is not available in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the current literature .科学的研究の応用
Green Synthesis Applications : A study by Zolfigol et al. (2013) described a green and efficient method for synthesizing pyranopyrazoles, using a one-pot four-component condensation reaction. This method utilized isonicotinic acid as a dual and biological organocatalyst, emphasizing environmentally friendly synthesis approaches.
Cyclopropanation Research : Research by Gustafsson & Sterner (1995) focused on the stereoselective cyclopropanation of cyclohexenecarbaldehydes. This process plays a crucial role in the synthesis of compounds with mutagenic activity, highlighting the importance of cyclopropane rings in chemical reactivity.
Computational Chemistry Analysis : A study conducted by Arsyad et al. (2021) used semi-empirical methods to analyze the stability and reactivity of cyclopolic acid compounds and their derivatives. This demonstrates the application of computational methods in understanding the properties of complex organic compounds.
Photostability Research : The work of Arsenyev et al. (2016) investigated the photostability of certain catechols and o-benzoquinones. This research contributes to the understanding of how chemical functionalities and structural modifications affect the stability of compounds under light exposure.
Lipid Peroxidation Assays : In the field of analytical chemistry, Gérard-Monnier et al. (1998) developed a new colorimetric assay for lipid peroxidation, using 1-methyl-2-phenylindole. This showcases the application of organic compounds in developing methods for biological and chemical analysis.
Cyclopropenation Synthesis : The research by Imogaı̈ et al. (1998) explored the cyclopropenation of diethoxypropyne with methyl diazoacetate. This highlights the synthesis of cyclopropenecarboxylates and their transformation into various derivatives, demonstrating the versatility of cyclopropene rings in synthetic chemistry.
Fragmentation and Rearrangement Studies : Moss et al. (2004) examined the fragmentation and rearrangement of cyclopropylmethoxychlorocarbene in different solvents, providing insights into the reactivity and transformation of these compounds in various conditions.
作用機序
Safety and Hazards
将来の方向性
The future directions for research on “6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde” could involve further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions for this compound are not available in the current literature .
特性
IUPAC Name |
6-(cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-4-11(12-5-10(8)6-13)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGNTRKALBKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OCC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745135 |
Source


|
| Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289042-94-9 |
Source


|
| Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

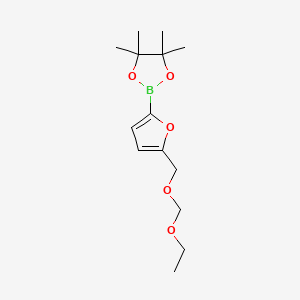


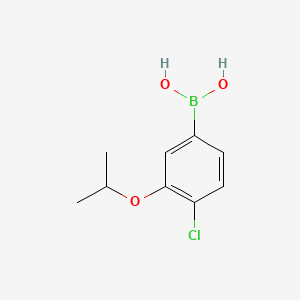

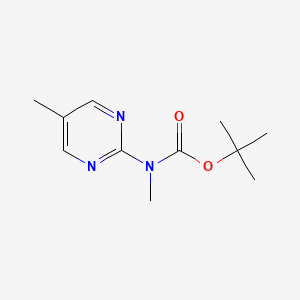

![N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride](/img/structure/B594796.png)

